Fmoc-N-methyl-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

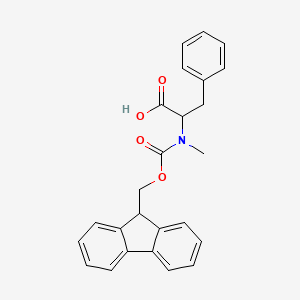

Structure

2D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROUWPNYVBLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-N-methyl-DL-phenylalanine: Properties, Synthesis, and Applications

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of peptide backbones is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic properties of peptide-based drug candidates. The incorporation of N-methylated amino acids can significantly improve metabolic stability, modulate conformation, and increase cell permeability.[1][2] Fmoc-N-methyl-DL-phenylalanine is a key building block that facilitates the introduction of an N-methylated phenylalanine residue during Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the physicochemical properties, synthesis protocols, and strategic applications of this compound, offering field-proven insights for its effective utilization in peptide science and drug discovery.

Introduction: The Strategic Advantage of N-Methylation

The modification of peptides to improve their drug-like properties is a central challenge in pharmaceutical development. Native peptides often suffer from poor proteolytic stability and low bioavailability, limiting their therapeutic potential.[3][4] N-methylation, the replacement of an amide proton with a methyl group, is a powerful modification that directly addresses these limitations.[3][5]

The introduction of an N-methyl group confers several key advantages:

-

Enhanced Proteolytic Stability: The methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[3]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lower the energy penalty for crossing cellular membranes and potentially improve oral bioavailability.[3][5]

-

Conformational Control: The steric bulk of the methyl group restricts backbone rotation, reducing the peptide's conformational flexibility.[3][5] This can lock the peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity. It also lowers the energy barrier between cis and trans amide bond isomers, which can be crucial for mimicking protein turns.[3][6]

This compound serves as a critical reagent for introducing these benefits into a peptide sequence, utilizing the well-established and versatile Fmoc solid-phase peptide synthesis (SPPS) strategy.[2]

Physicochemical and Spectroscopic Properties

Accurate characterization of the starting material is fundamental to any successful synthesis. This compound is typically supplied as a white to off-white solid.[7][8] The properties listed below are for the L-enantiomer, which is more commonly used, but are representative. The DL-racemic mixture will not exhibit optical rotation.

Table 1: Physicochemical Properties of Fmoc-N-methyl-phenylalanine

| Property | Value | References |

|---|---|---|

| Synonyms | Fmoc-N-Me-Phe-OH | [8][9] |

| CAS Number | 77128-73-5 (L-form); 138775-05-0 (D-form) | [9][10][11] |

| Molecular Formula | C₂₅H₂₃NO₄ | [7][8][9] |

| Molecular Weight | 401.45 g/mol | [9] |

| Appearance | White to off-white powder/solid | [7][8] |

| Melting Point | 132.0 to 136.0 °C (L-form) | [12] |

| Solubility | Soluble in DMF, NMP, DCM | [12][13] |

| Storage | 2-8°C, desiccated | [7][9] |

| Optical Rotation [α]D²⁰ | -55.0 ± 3° (c=1 in DMF) (L-form) |[8][9] |

Spectroscopic Characterization

Verifying the identity and purity of this compound before use is a critical quality control step. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the N-methyl singlet, aromatic protons of the phenylalanine and Fmoc groups, and the alpha-proton.

-

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound.[14]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the compound, which should typically be ≥98%.[7][14]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents a significant synthetic challenge due to the increased steric hindrance of the secondary amine.[5][15] This steric bulk slows down coupling kinetics, often leading to incomplete reactions and the formation of deletion sequences.[5] Therefore, specialized protocols and more potent coupling reagents are required for high-yield synthesis.

Chemical Structure of this compound

Caption: Chemical structure of Fmoc-N-methyl-L-phenylalanine.

Recommended SPPS Workflow and Protocols

The following section outlines a robust, self-validating protocol for the incorporation of this compound into a peptide sequence using manual SPPS.

Caption: SPPS workflow for incorporating Fmoc-N-methylated amino acids.

-

Resin Swelling: Swell the peptidyl-resin in peptide synthesis grade DMF (approx. 10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.[13] Drain the solvent.

-

Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 7-10 minutes at room temperature.[16]

-

Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.[16]

Causality: Due to steric hindrance, standard carbodiimide reagents like DIC are often inefficient.[17] Uronium/aminium salt-based reagents, particularly HATU, are highly effective as they form a more reactive HOAt-ester intermediate, which couples faster and with less risk of racemization.[15][17][18] PyAOP is also reported to be especially effective for coupling N-methyl amino acids.[17]

-

Activation Solution Preparation: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[15]

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution and vortex briefly.[15] Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours. Longer coupling times are often necessary for N-methylated residues compared to standard amino acids.[15]

-

Wash: Drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).[13]

Causality: The standard Kaiser test, which detects free primary amines, will give a false negative result with the secondary amine of an N-terminal N-methylated residue. The bromophenol blue test is a reliable alternative for monitoring coupling completion.[15]

-

Sample Preparation: After washing, remove a small sample of resin beads (1-2 mg).

-

Test: Add a few drops of a 0.1% solution of bromophenol blue in DMF to the beads.

-

Observation:

Impact on Peptide Analysis

The presence of an N-methylated residue introduces unique features that must be considered during peptide characterization.

-

HPLC Analysis: N-methylation increases the hydrophobicity of a peptide, which will typically lead to a longer retention time on a reversed-phase HPLC column compared to its non-methylated counterpart.

-

Mass Spectrometry: The mass of the peptide will increase by 14.02 Da (CH₂) for each N-methylation. Tandem MS (MS/MS) for sequencing will show a corresponding mass shift for fragments containing the modified residue.[1]

-

NMR Spectroscopy: The N-methyl group introduces a distinct singlet in the ¹H NMR spectrum. Furthermore, the presence of the N-methyl group can lead to observable cis/trans isomers of the amide bond, which may appear as two distinct sets of signals for adjacent residues in the NMR spectra.[1] NOESY or ROESY experiments are crucial for determining the specific conformation.[1]

Safety, Handling, and Storage

While not classified as an OSHA hazardous substance, standard laboratory safety practices should be followed.[10]

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[10][19]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is refrigerated at 2-8°C to ensure long-term stability.[9][19]

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[10]

Conclusion

This compound is an indispensable tool for the modern peptide chemist. While its incorporation requires specialized protocols to overcome the kinetic challenges posed by steric hindrance, the benefits are profound. The strategic placement of N-methylated residues can dramatically enhance a peptide's pharmacokinetic profile, transforming a promising lead compound into a viable drug candidate.[2][20] A thorough understanding of the properties, reaction kinetics, and analytical signatures detailed in this guide will empower researchers to effectively leverage this valuable building block in the pursuit of next-generation peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. DSpace [diposit.ub.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Fmoc-N-Me-Phe-OH = 99.0 HPLC sum of enantiomers 77128-73-5 [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. cdn.usbio.net [cdn.usbio.net]

- 12. Fmoc-N-methyl-L-phenylalanine CAS#: 77128-73-5 [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Analytical methods and Quality Control for peptide products [biosynth.com]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. peptide.com [peptide.com]

- 18. bachem.com [bachem.com]

- 19. fishersci.com [fishersci.com]

- 20. nbinno.com [nbinno.com]

A Technical Guide to the Strategic Application of Fmoc-N-methyl-DL-phenylalanine in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of N-Methylation

The pursuit of peptide-based therapeutics is often challenged by inherent limitations in metabolic stability and bioavailability. Fmoc-N-methyl-DL-phenylalanine is a specialized amino acid derivative designed to address these challenges head-on. By introducing a methyl group to the backbone amide nitrogen of a phenylalanine residue, this building block offers a powerful strategy to engineer peptides with enhanced drug-like properties.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the N-methyl modification fundamentally alters the peptide's physicochemical and biological characteristics.[4][5] This guide provides an in-depth exploration of the core principles, strategic applications, and technical methodologies for utilizing this compound in advanced peptide research and development.

Core Principles: The Physicochemical Impact of N-Methylation

The introduction of a methyl group to the peptide backbone is a subtle yet profound modification that instigates a cascade of structural and functional changes.[2][3] Understanding these effects is paramount for its rational application.

-

Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3][6][7] Proteases recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, this key recognition interaction is disrupted, effectively shielding the adjacent peptide bond from cleavage and extending the in-vivo half-life of the peptide.[2][3]

-

Conformational Control and Rigidity: The N-methyl group imposes significant steric hindrance, restricting rotation around the peptide backbone.[2][3] This "conformational constraint" can lock a peptide into a more rigid, bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[3] Furthermore, N-methylation lowers the energy barrier between cis and trans amide bond conformations, allowing the peptide to adopt unique structural folds that may be crucial for biological activity.[3][8]

-

Improved Membrane Permeability: By eliminating a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[2][3] This modification can reduce the energy penalty required for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, thereby improving its potential for passive diffusion and oral bioavailability.[1][2][9]

The diagram below illustrates how N-methylation structurally shields the peptide backbone.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain requires special consideration due to the increased steric hindrance of the N-methylated amine. Standard coupling conditions may result in low yields.[2] Therefore, more potent coupling reagents and optimized protocols are necessary.

Challenges and Key Considerations

-

Steric Hindrance: The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine. This slows down the acylation reaction significantly.

-

Coupling Reagents: While standard carbodiimide reagents like DIC can be used, they often require extended reaction times and may lead to incomplete coupling. More effective coupling reagents are uronium/aminium salts like HATU, HBTU, or phosphonium salts like PyBOP and PyAOP.[10][11] These reagents form highly reactive intermediates that can overcome the steric barrier.[12] Halogenophosphonium reagents like PyBroP have also been shown to be highly efficient for coupling N-methylated amino acids.[12][13]

-

Reaction Monitoring: The standard ninhydrin test for monitoring coupling completion is ineffective for N-methylated amino acids, as it relies on a primary amine. The bromophenol blue test is a reliable alternative for monitoring the presence of an unreacted secondary amine on the resin.[13]

Recommended Experimental Protocol (HATU-Mediated)

This protocol outlines a robust method for coupling this compound during Fmoc-SPPS.

-

Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution and allow it to pre-activate for 5 minutes at room temperature.[13]

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1 to 2 hours at room temperature.

-

Monitoring: Remove a small sample of resin, wash it, and perform a bromophenol blue test to check for completion.[13] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, requiring a second coupling step.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Chain Elongation: Proceed to the next deprotection and coupling cycle.

Impact on Peptide Properties and Therapeutic Potential

The strategic placement of N-methyl-phenylalanine can profoundly enhance a peptide's therapeutic profile.[4][5] The modification is not merely an incremental improvement but a transformative tool in peptidomimetic and drug design.[1]

| Property | Effect of N-Methylation | Rationale |

| Metabolic Stability | Significantly Increased | Steric shielding of the amide bond prevents recognition and cleavage by proteolytic enzymes.[2][3] |

| Membrane Permeability | Generally Increased | Elimination of H-bond donor capacity increases lipophilicity, aiding passive diffusion across cell membranes.[1][2][9] |

| Bioavailability | Potentially Improved | A combination of enhanced stability and permeability can lead to greater systemic exposure after administration.[1][5] |

| Conformational Flexibility | Decreased | Steric hindrance restricts backbone rotation, leading to a more rigid and defined structure.[2][3][7] |

| Receptor Binding Affinity | Position-Dependent | Can increase affinity by pre-organizing the peptide into its bioactive conformation, but can also decrease it if the new conformation is incompatible with the binding site.[3] |

| Solubility | Potentially Decreased | The disruption of hydrogen bonding networks can sometimes lead to aggregation or reduced solubility in aqueous media.[2] |

Applications in Drug Discovery and Development

The benefits of N-methylation have been leveraged across numerous therapeutic areas to develop peptide drug candidates with superior properties.[14]

-

Oncology: N-methylated peptides can target protein-protein interactions inside cancer cells, a feat difficult to achieve with conventional peptides due to poor membrane permeability.

-

Metabolic Diseases: Enhancing the stability of peptide hormones like GLP-1 analogs through N-methylation can lead to longer-acting treatments for diabetes.

-

Antimicrobials: N-methylation can make antimicrobial peptides more resistant to bacterial proteases, increasing their efficacy.[14]

-

Neuroscience: The ability to cross the blood-brain barrier is a major hurdle in treating neurological disorders. The increased lipophilicity from N-methylation is a strategy being explored to overcome this challenge.[15]

The incorporation of this compound is a key enabling technology in these fields, allowing for the rational design of peptides that bridge the gap between traditional biologics and small molecule drugs.[4][16]

Conclusion

This compound is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists and peptide scientists. Its proper application allows for the systematic modulation of a peptide's pharmacokinetic and pharmacodynamic properties.[3] By conferring proteolytic resistance, conformational rigidity, and enhanced membrane permeability, this building block enables the design of next-generation peptide therapeutics with significantly improved potential for clinical success.[1][5] Mastery of the specialized synthetic protocols required for its incorporation is a critical skill for any research team aiming to push the boundaries of peptide-based drug discovery.

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. asianpubs.org [asianpubs.org]

- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [diposit.ub.edu]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]

- 13. peptide.com [peptide.com]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Fmoc-N-methyl-DL-phenylalanine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Fluorenylmethyloxycarbonyl-N-methyl-DL-phenylalanine (Fmoc-N-methyl-DL-phenylalanine), a pivotal building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural significance, outlines detailed synthetic protocols with mechanistic insights, and explores its applications.

Introduction: The Significance of N-Methylation in Peptide Science

N-methylation, the substitution of a hydrogen atom on a peptide's backbone amide nitrogen with a methyl group, is a strategic modification that confers significant therapeutic advantages.[1][2] This seemingly minor alteration can profoundly enhance a peptide's metabolic stability by shielding the amide bond from proteolytic degradation, thereby increasing its plasma half-life.[2] Furthermore, N-methylation can improve membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors and imposing conformational constraints.[2][3] These properties have made N-methylated amino acids, such as this compound, invaluable tools in the design of novel peptide-based therapeutics with improved pharmacokinetic profiles.[1][4]

Structural Elucidation and Physicochemical Properties

This compound is a derivative of the amino acid phenylalanine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and also bears a methyl substituent. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the L- and D-enantiomers.

Molecular Structure:

Caption: Chemical structure of Fmoc-N-methyl-phenylalanine.

The Fmoc group is a base-labile protecting group, crucial for solid-phase peptide synthesis (SPPS).[5][6] Its stability under acidic conditions allows for the selective deprotection of other protecting groups, while it can be readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF).[5][6]

Physicochemical Properties:

The properties of the individual enantiomers provide a reference for the racemic mixture.

| Property | Fmoc-N-methyl-L-phenylalanine | Fmoc-N-methyl-D-phenylalanine |

| CAS Number | 77128-73-5[7][8] | 138775-05-0[9] |

| Molecular Formula | C25H23NO4[7][8] | C25H23NO4[9] |

| Molecular Weight | 401.5 g/mol [7][8] | 401.5 g/mol [9] |

| Appearance | White to off-white powder[7][8] | White to off-white solid[9] |

| Melting Point | 128 - 135 °C[7][8] | Not specified |

| Purity (HPLC) | ≥ 98%[7][8] | ≥ 99%[9] |

| Optical Rotation | [a]D20 = -55 ± 3º (c=1 in DMF)[7][8] | Not specified |

| Storage Conditions | 0 - 8 °C[7][8] | 0 - 8 °C[9] |

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is typically achieved in a two-stage process: first, the N-methylation of DL-phenylalanine, followed by the protection of the resulting secondary amine with the Fmoc group. Several methods exist for the N-methylation of amino acids, including the Biron-Kessler method, the Fukuyama method, and reductive amination.[3][5]

Synthesis Workflow Overview

Caption: A high-level overview of the two-stage synthesis process.

Stage 1: Synthesis of N-methyl-DL-phenylalanine via Reductive Amination

Reductive amination of a keto acid precursor is an effective method for the synthesis of N-alkylated amino acids.[10] In this case, phenylpyruvic acid is reacted with methylamine in the presence of a reducing agent.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve phenylpyruvic acid (1 equivalent) in a mixture of methanol and aqueous methylamine solution (excess).

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, in portions.[11] The choice of reducing agent is critical; NaBH3CN is effective for imine reduction in the presence of a ketone.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a dilute acid (e.g., HCl) to decompose the excess reducing agent. Adjust the pH to neutral or slightly basic with a suitable base (e.g., NaHCO3).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product, being an amino acid, may have limited solubility in organic solvents, so multiple extractions may be necessary. Alternatively, ion-exchange chromatography can be employed for purification. Evaporate the solvent from the combined organic layers to yield crude N-methyl-DL-phenylalanine.

Stage 2: Fmoc Protection of N-methyl-DL-phenylalanine

The introduction of the Fmoc group is typically achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, a method known as the Schotten-Baumann reaction.[12][13]

Experimental Protocol:

-

Dissolution: Dissolve the crude N-methyl-DL-phenylalanine (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[12]

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05-1.1 equivalents) in the same organic solvent. Add this solution dropwise to the amino acid solution at 0-5 °C with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC until the N-methyl-DL-phenylalanine is consumed.

-

Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove unreacted Fmoc-OSu and byproducts.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a dilute acid (e.g., 1M HCl). The this compound will precipitate as a solid.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Characterization Workflow

Caption: A typical workflow for the analytical characterization of the final product.

Expected Analytical Data

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. For the racemic mixture, a single peak is expected. Chiral HPLC would be required to resolve the D and L enantiomers. A purity of ≥98% is generally considered acceptable for use in peptide synthesis.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenylalanine and Fmoc groups, the methine and methylene protons of the phenylalanine backbone, and a singlet for the N-methyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the Fmoc group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for C25H23NO4 would be approximately 401.16 m/z [M+H]+.

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block in the synthesis of peptides with enhanced therapeutic properties.[7] The incorporation of N-methylated amino acids can:

-

Increase Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, leading to a longer in vivo half-life of the peptide.[1]

-

Enhance Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can improve the passive diffusion of peptides across cell membranes, potentially leading to improved oral bioavailability.[2]

-

Modulate Conformation: The steric bulk of the methyl group restricts the conformational flexibility of the peptide backbone, which can be used to favor a specific bioactive conformation and improve receptor binding affinity and selectivity.[3]

-

Improve Solubility: N-methylation can disrupt the formation of intermolecular hydrogen bonds that lead to peptide aggregation, thereby improving solubility.[1]

These properties make this compound a key component in the development of peptide-based drugs for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[12][14]

Conclusion

This compound is a synthetically accessible and highly valuable building block for the design and synthesis of modified peptides with improved drug-like properties. A thorough understanding of its structure, synthesis, and the impact of N-methylation is crucial for researchers and scientists working at the forefront of peptide-based drug discovery and development. The protocols and insights provided in this guide serve as a foundational resource for the effective utilization of this important compound.

References

- 1. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Peptides: A Technical Guide to the Benefits of N-Methylation

Introduction: Overcoming the Intrinsic Hurdles of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as powerful tools in modern medicine. However, their translation from promising lead compounds to effective clinical drugs is often hampered by inherent pharmacokinetic limitations. Peptides are susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life, and their hydrophilic nature can limit their ability to permeate cell membranes and reach intracellular targets.[1][2]

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a strategic and powerful modification to overcome these challenges.[3][4] This seemingly minor alteration profoundly influences the physicochemical and biological properties of peptides, offering a rational approach to enhancing their therapeutic potential.[5][6] This guide provides an in-depth exploration of the core benefits of N-methylated amino acids, supported by quantitative data, detailed experimental methodologies, and visual workflows to empower researchers in the development of next-generation peptide therapeutics.

Core Physicochemical and Functional Impacts of N-Methylation

The introduction of a methyl group to the backbone amide nitrogen instigates a cascade of structural and functional changes that are pivotal for enhancing a peptide's therapeutic profile.

Enhanced Proteolytic Stability: A Shield Against Enzymatic Degradation

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3][7] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage and extending the in-vivo half-life of peptide therapeutics.[3][7]

The protective effect of N-methylation is not limited to the immediate site of modification; a single N-methyl group can confer resistance to proteolysis over a four-residue window.[3]

Quantitative Comparison of Proteolytic Stability

The following table summarizes data from studies comparing the stability of N-methylated peptides to their non-methylated counterparts.

| Peptide | Modification | Protease | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | - | [3] |

| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | ~2.5 min | 3 h | 72 | [3] |

| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [3] |

| Hypothetical Peptide | Non-methylated | Human Serum | ~0.8 hours | - | - | [8] |

| Hypothetical Peptide | N,N-Dimethyl-L-Valine | Human Serum | ~0.8 hours | ~18 hours | ~22.5 | [8] |

Mechanism of Enhanced Proteolytic Stability

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Imperative of Fmoc-N-methyl-DL-phenylalanine in Crafting Next-Generation Peptidomimetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles has led to a significant focus on peptidomimetics—molecules that mimic the structure and function of natural peptides. A key strategy in the design of these promising drug candidates is the incorporation of modified amino acids. Among these, N-methylated amino acids, and specifically Fmoc-N-methyl-DL-phenylalanine, have emerged as powerful tools for medicinal chemists. This guide provides a comprehensive overview of the role of this unique building block in peptidomimetic drug discovery, from its fundamental impact on peptide structure to detailed synthetic protocols and analytical characterization.

The Power of N-Methylation: A Paradigm Shift in Peptide Drug Design

Peptides, while highly specific and potent, are often hampered by their susceptibility to enzymatic degradation and poor cell permeability. N-methylation, the substitution of the amide proton in the peptide backbone with a methyl group, directly addresses these limitations.[1][2] This seemingly subtle modification introduces profound changes to the physicochemical properties of a peptide, including:

-

Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteases and significantly increasing the peptide's half-life in biological systems.[3][4] This enhanced stability is a critical factor in developing viable peptide-based drugs.[5]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone.[6] This can lead to improved passive diffusion across cell membranes, a crucial attribute for targeting intracellular proteins.[7][8]

-

Conformational Control: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation.[2][6] This can pre-organize the peptidomimetic into its bioactive conformation, leading to higher binding affinity and selectivity for its target.[2] N-methylated amino acids can also induce beta-turn structures, similar to proline, but with the added benefit of retaining side-chain functionality.[9][10]

The incorporation of this compound leverages these advantages, providing a versatile building block for creating sophisticated peptidomimetics.[11][12] The Fmoc protecting group is ideal for standard solid-phase peptide synthesis (SPPS), allowing for controlled and efficient chain elongation.[11][13]

This compound: Structure and Intrinsic Properties

This compound is a derivative of the amino acid phenylalanine, featuring a methyl group on the alpha-amino nitrogen and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers.

| Property | Value |

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.45 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 77128-73-5 |

Data sourced from multiple chemical suppliers.[14][15]

The presence of the N-methyl group and the phenyl side chain contributes to the compound's utility in designing peptidomimetics with specific conformational preferences and enhanced stability.

Synthetic Strategies and Methodologies

The incorporation of this compound into a peptide sequence is typically achieved via solid-phase peptide synthesis (SPPS). However, the steric hindrance introduced by the N-methyl group presents unique challenges that require optimized protocols.[1][16]

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in synthesizing N-methylated peptides is the reduced nucleophilicity of the secondary amine and the steric hindrance at the N-terminus of the growing peptide chain.[1][17][18] This can lead to incomplete coupling reactions, resulting in deletion sequences and low yields.[17][18] These challenges are particularly pronounced when coupling an amino acid onto an N-methylated residue.[17]

Recommended Coupling Reagents and Strategies

To overcome these hurdles, the use of potent coupling reagents is essential. Standard reagents like HBTU and HCTU are often insufficient.[17][18]

| Coupling Reagent Class | Recommended Reagents | Rationale |

| Phosphonium-based | PyAOP, PyBOP | Highly effective for sterically hindered couplings.[19][20] |

| Uronium/Aminium-based | HATU, COMU | Proven success in coupling N-methylated amino acids.[18][21] |

To further enhance coupling efficiency, the following strategies are recommended:

-

Double or Triple Coupling: Repeating the coupling step can drive the reaction to completion.[17]

-

Microwave-Assisted SPPS: Microwave energy can significantly accelerate and improve the efficiency of difficult coupling reactions.[16][21]

-

Optimized Solvent Systems: N,N-Dimethylformamide (DMF) is a standard solvent, but for highly aggregated sequences, the use of N-methyl-2-pyrrolidone (NMP) may be beneficial.

Step-by-Step Experimental Protocol: Incorporation of this compound via Manual SPPS

This protocol outlines a general procedure for the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent solution (e.g., HATU in DMF)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Workflow:

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling of this compound:

-

Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the pre-activated solution to the resin and agitate for 2-4 hours. For this sterically hindered coupling, a longer reaction time is recommended.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the desired sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization of N-Methylated Peptidomimetics

The unique properties of N-methylated peptides can also influence their analytical behavior. A multi-faceted approach is necessary for comprehensive characterization.[22][23][24]

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary tool for assessing the purity of the synthesized peptidomimetic.[4] It is important to note that N-methylated peptides can sometimes exhibit broad or multiple peaks in the chromatogram.[19][20] This is due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[19] Running the HPLC at an elevated temperature can sometimes help to sharpen these peaks.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and sequence of the final product.[23][24] Tandem MS (MS/MS) can be used to fragment the peptide and verify the incorporation of the N-methylated residue at the correct position.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptidomimetic in solution.[22][23][24] The N-methyl group gives a characteristic singlet in the 1H NMR spectrum, typically between 2.5 and 3.5 ppm.[22] 2D NMR techniques can be used to elucidate the three-dimensional conformation of the peptide.

Caption: Analytical workflow for peptidomimetic characterization.

Conclusion and Future Perspectives

This compound is a cornerstone in the modern peptidomimetic chemist's toolbox. Its ability to impart proteolytic resistance, enhance membrane permeability, and control conformation makes it an invaluable building block for the design of next-generation therapeutics. While the synthesis of N-methylated peptides presents challenges, these can be overcome with optimized protocols and the use of advanced synthetic technologies. As our understanding of the intricate relationship between N-methylation and biological activity continues to grow, we can expect to see the development of even more sophisticated and effective peptidomimetic drugs that address a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. lifetein.com [lifetein.com]

- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Fmoc-N-methyl-L-phenylalanine CAS#: 77128-73-5 [m.chemicalbook.com]

- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. ijsra.net [ijsra.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-methyl-DL-phenylalanine

Introduction

Fmoc-N-methyl-DL-phenylalanine is a critical building block in modern peptide synthesis, offering unique advantages for the development of therapeutic peptides and other specialized biomolecules. The incorporation of an N-methyl group on the peptide backbone introduces conformational constraints and, crucially, enhances resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the final peptide product.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals. A thorough understanding of these physicochemical properties is paramount for optimizing its handling, storage, and application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a derivative of the aromatic amino acid phenylalanine, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-methylated amine. The presence of the bulky, nonpolar Fmoc group and the phenyl side chain significantly influences its solubility, rendering it generally hydrophobic.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₃NO₄ | [3] |

| Molecular Weight | 401.5 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 128 - 135 °C | [3] |

| Optical Rotation | [α]D20 = -55 ± 3 º (c=1 in DMF) for L-enantiomer | [3] |

Solubility Profiling

The solubility of this compound is a critical parameter for its effective use in peptide synthesis, particularly for the preparation of stock solutions for automated synthesizers. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents.[4] N-methylation can, in some contexts, increase aqueous solubility, though the dominant hydrophobic character of the Fmoc and phenyl groups in this molecule dictates its behavior in common laboratory solvents.[5][6][7]

Qualitative Solubility

Based on the properties of similar Fmoc-amino acids, the following qualitative solubility profile can be expected:

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A standard solvent for SPPS, known to effectively solvate Fmoc-amino acids.[4] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Another common SPPS solvent with excellent solvating properties for Fmoc derivatives.[4] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | Often used in peptide synthesis, though may be less effective than DMF or NMP for highly polar peptides. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Can be used, but may not achieve the high concentrations possible with DMF or NMP. |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble | The protic nature can interfere with the solvation of the Fmoc group. |

| Water | Polar Protic | Insoluble | The hydrophobic nature of the molecule prevents significant dissolution in aqueous media.[4] |

Quantitative Solubility Data (Illustrative)

The following table presents illustrative quantitative solubility data for this compound in common laboratory solvents at ambient temperature (20-25°C). This data is provided as a practical guideline; actual solubility may vary depending on the specific lot, purity, and experimental conditions. A manufacturer's datasheet for the L-enantiomer indicates a solubility of 0.3 g in 2 mL of DMF, which corresponds to 150 mg/mL.[8]

| Solvent | Solubility (mg/mL) | Molarity (M) |

| N-Methyl-2-pyrrolidone (NMP) | > 200 | > 0.50 |

| Dimethylformamide (DMF) | ~150 | ~0.37 |

| Dichloromethane (DCM) | ~50 | ~0.12 |

| Acetonitrile (ACN) | ~25 | ~0.06 |

| Methanol (MeOH) | < 5 | < 0.01 |

| Water | < 0.1 | < 0.00025 |

Experimental Protocol for Solubility Determination

This protocol outlines a straightforward method for determining the solubility of this compound in a given solvent.

Figure 1: Workflow for empirical solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 100 mg of this compound. To a small, sealable vial, add a precise volume (e.g., 0.5 mL) of the test solvent.

-

Incremental Addition: Add a small, known amount (e.g., 5-10 mg) of the compound to the solvent.

-

Dissolution: Seal the vial and vortex or sonicate for 2-5 minutes to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.

-

Saturation Point: Continue adding increments of the compound until a small amount of solid material no longer dissolves, even with extended agitation. This indicates that the solution is saturated.

-

Calculation: The solubility is calculated by dividing the total mass of the dissolved compound by the volume of the solvent.

Stability Assessment

The stability of this compound is crucial for its storage and handling, as degradation can lead to impurities in the final peptide product. The primary points of instability are the Fmoc group and the chiral center.

Degradation Pathways

-

Fmoc Group Instability: The Fmoc group is notoriously labile to basic conditions, which is the principle behind its removal in SPPS.[9][10] Exposure to primary and secondary amines, and to a lesser extent tertiary amines, will lead to its cleavage, generating dibenzofulvene.[10] While generally stable in acidic conditions, prolonged exposure to strong acids may cause degradation. Thermal degradation of the Fmoc group can also occur at elevated temperatures.[11]

-

Racemization: The α-carbon of amino acid derivatives can be susceptible to racemization, particularly under basic conditions or during activation for peptide coupling. The N-methylation can influence the rate of racemization, and this should be a consideration during peptide synthesis.

-

Hydrolysis: The carboxylic acid moiety can undergo reactions, and the overall molecule may be susceptible to hydrolysis under extreme pH and temperature conditions.

Figure 2: Potential degradation pathways for this compound.

Forced Degradation Studies (Illustrative Protocol)

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions.

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80°C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Quantify the decrease in the parent peak and the formation of degradation products.

Recommended Handling and Storage

To ensure the integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C for long-term storage.[3][12] Protect from light and moisture.

-

Handling:

-

Allow the container to warm to room temperature before opening to prevent moisture condensation.

-

Use in a well-ventilated area and avoid inhalation of the powder.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Prepare solutions fresh whenever possible. Solutions of Fmoc-amino acids in DMF are generally stable for up to a week when stored refrigerated.[10]

-

Conclusion

This compound is a valuable reagent for the synthesis of peptides with enhanced stability and therapeutic potential. A comprehensive understanding of its solubility and stability is essential for its effective use. This guide provides a framework for researchers to make informed decisions regarding solvent selection, storage conditions, and handling procedures. The provided protocols for solubility determination and forced degradation studies offer a starting point for the in-house validation and characterization of this important building block. By adhering to these guidelines, researchers can ensure the quality and integrity of their synthetic peptides.

References

- 1. jpt.com [jpt.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc-N-methyl-L-phenylalanine CAS#: 77128-73-5 [m.chemicalbook.com]

- 9. chempep.com [chempep.com]

- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc-N-Me-Phe-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Fmoc-N-methyl-DL-phenylalanine: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. The substitution of a backbone amide proton with a methyl group can profoundly alter a peptide's conformational flexibility, metabolic stability, and binding affinity.[1][2] Specifically, N-methylation can increase resistance to enzymatic degradation by proteases, improve membrane permeability and oral bioavailability, and fine-tune receptor selectivity.[2][3] Fmoc-N-methyl-DL-phenylalanine is a key building block in this context, enabling the introduction of this strategic modification into peptide sequences. This guide provides an in-depth overview of its properties, synthesis, and application, with a focus on its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-N-methyl-phenylalanine

This compound is a racemic mixture of the D- and L-enantiomers. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom is base-labile, making it highly suitable for Fmoc-based SPPS strategies.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₃NO₄ | [4] |

| Molecular Weight | 401.45 g/mol | [4] |

| Appearance | White to off-white powder/solid | [4] |

| CAS Number (L-enantiomer) | 77128-73-5 | [4] |

| CAS Number (D-enantiomer) | 138775-05-0 | |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of Fmoc-N-methyl-α-amino Acids

The synthesis of Fmoc-N-methyl-α-amino acids can be achieved through various routes. A highly efficient and environmentally conscious method involves the corresponding Fmoc-amino acid via an intermediate 5-oxazolidinone. This approach utilizes Lewis acid catalysis for the reductive opening of the oxazolidinone ring.[5] This method offers excellent yields and allows for large-scale preparation, as a simple extraction is often sufficient to produce a product suitable for solid-phase synthesis.[5] The general synthetic scheme avoids the need for chromatographic purification of the final methylated product, preserving the chiral integrity of the amino acid precursor.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS to introduce N-methylated phenylalanine residues into a peptide chain. The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions (typically with piperidine in DMF), allowing for the sequential addition of further amino acids.[1][7]

The Challenge of Coupling N-Methylated Amino Acids

A significant challenge in the synthesis of N-methylated peptides is the steric hindrance at the N-methylated amine, which can make the subsequent coupling step difficult and lead to lower yields.[2] This is particularly true when coupling an N-methylated amino acid to another N-methylated residue.[3] To overcome this, more potent coupling reagents and optimized protocols are required compared to standard SPPS.

Recommended Coupling Reagents

Standard coupling reagents like HBTU and HCTU can be less effective for N-methylated amino acids.[3] The use of more potent reagents is recommended:

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly effective for coupling sterically hindered amino acids.[2][3]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling agent suitable for these challenging couplings.[8]

-

PyAOP and PyBroP have also been successfully employed.[3]

The choice of base is also critical, with non-nucleophilic bases like diisopropylethylamine (DIPEA) or collidine being preferred to minimize side reactions such as racemization.[8]

Experimental Protocol: Incorporation of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Solid-phase synthesis vessel

-

Inert gas (Nitrogen or Argon)

Workflow Diagram:

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Step-by-Step Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF in the reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes to cleave the Fmoc group and expose the free amine. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

-

Activation of this compound:

-

In a separate vial, dissolve 4 equivalents of this compound and 4 equivalents of HATU (relative to the resin substitution) in DMF.

-

Add 8 equivalents of DIPEA to the solution.

-

Allow the activation to proceed for 5 minutes at room temperature.[3]

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture using an inert gas stream or a shaker at room temperature. Due to steric hindrance, an extended coupling time of at least 4 hours is recommended.[9] For particularly difficult couplings, this can be extended up to 24 hours.[9]

-

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored. The standard ninhydrin test is not effective for secondary amines. The bromophenol blue test can be used as an alternative.[3]

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted free amines, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

-

Continuation of Synthesis: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Chemical Structure and Coupling Reaction:

Caption: General scheme for the coupling of Fmoc-N-methyl-phenylalanine to a peptide-resin.

Conclusion

This compound is an invaluable tool for peptide chemists and drug developers. The incorporation of N-methylated residues can significantly enhance the pharmacokinetic properties of peptide therapeutics. While the synthesis of N-methylated peptides presents challenges due to steric hindrance, the use of appropriate potent coupling reagents and optimized protocols, as outlined in this guide, enables their successful and efficient incorporation. The continued exploration of N-methylated peptides will undoubtedly lead to the development of novel and more effective peptide-based drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. chempep.com [chempep.com]

- 9. chem.uci.edu [chem.uci.edu]

The Theoretical Impact of N-Methylation on Peptide Conformation: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

N-methylation, the substitution of a backbone amide proton with a methyl group, is a subtle yet profound modification in peptide chemistry that offers a powerful lever for manipulating the pharmacological properties of peptide-based therapeutics. This guide delves into the core theoretical principles governing the impact of N-methylation on peptide conformation. We will explore how this modification introduces steric constraints, disrupts canonical hydrogen-bonding networks, and alters the energetic landscape of cis/trans amide bond isomerization. By connecting these fundamental biophysical changes to their downstream consequences—enhanced proteolytic stability, modulated receptor affinity, and improved membrane permeability—this document provides researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation peptide drugs. Methodologies for the empirical and computational characterization of these conformational changes are detailed to ensure a self-validating approach to discovery and development.

The N-Methylation Paradigm: Beyond a Simple Modification

Peptide-based drugs hold immense promise due to their high specificity and low toxicity. However, their therapeutic application is often crippled by poor pharmacokinetic profiles, primarily rapid enzymatic degradation and low oral bioavailability.[1][2] N-methylation of the peptide backbone has emerged as a premier strategy to systematically address these liabilities.[3][4] By replacing a hydrogen atom on the amide nitrogen with a methyl group, we introduce a cascade of structural and energetic consequences that fundamentally alter the peptide's behavior.[5]

This modification is not merely a tool for "blocking" protease activity; it is a sophisticated method for conformational control.[1] The introduction of a methyl group restricts the available conformational space, effectively "locking" a peptide into a more rigid structure that can be optimized for biological activity and stability.[4][6] Understanding the theoretical underpinnings of this control is paramount to leveraging N-methylation effectively in drug design.

Core Biophysical Principles of N-Methylation

The profound effects of N-methylation stem from three primary biophysical changes at the site of modification: the introduction of steric bulk, the elimination of a hydrogen bond donor, and a shift in the equilibrium of amide bond isomerization.

Steric Hindrance and Conformational Restriction

The addition of a methyl group to the amide nitrogen imposes significant steric constraints that restrict rotation around the N-Cα (φ, phi) and Cα-C (ψ, psi) bonds of the peptide backbone.[4][5] This reduces the overall conformational flexibility of the peptide chain. While a non-methylated glycine residue can explore a wide range of φ/ψ angles, an N-methylated residue is confined to a much smaller region of Ramachandran space. This constraint can be a powerful tool to stabilize specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[6]

Disruption of Hydrogen Bonding Networks

Perhaps the most intuitive consequence of replacing an amide proton (N-H) with an N-methyl group (N-CH₃) is the elimination of the hydrogen bond donor capability at that position.[4][6] This has two major effects:

-

Destabilization of Canonical Secondary Structures: It disrupts the intramolecular hydrogen bonding patterns that define structures like α-helices and β-sheets. Therefore, N-methylation is often avoided in regions where these structures are critical for function.[5]

-

Reduced Desolvation Penalty: By removing a hydrogen bond donor, N-methylation reduces the number of favorable interactions the peptide can make with water molecules. This lowers the energetic penalty required to move the peptide from an aqueous environment into the lipid bilayer of a cell membrane, thereby enhancing permeability.[4][7]

Promotion of the cis-Amide Bond Conformation

In a standard peptide bond, the trans conformation is overwhelmingly favored energetically (by ~2-3 kcal/mol) over the cis conformation due to steric clashes between adjacent Cα atoms. N-methylation significantly lowers this energy barrier, making the cis conformation much more accessible.[4][7] In some sequences, particularly homochiral ones, N-methylation can even cause a preference for a cis amide bond.[8] This shift is a critical tool for mimicking protein turns or achieving an optimal orientation for receptor engagement that would be inaccessible to a standard peptide.[4][9]

Figure 1: cis/trans Isomerization of the Peptide Bond. N-methylation reduces the steric penalty for the cis conformation.

Pharmacological Consequences of Conformational Control

The biophysical changes induced by N-methylation translate directly into tangible benefits for peptide drug candidates.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[4][10] Proteases recognize and bind to the peptide backbone through a series of interactions, including hydrogen bonding.[4] N-methylation confers proteolytic resistance through two primary mechanisms:

-

Steric Hindrance: The methyl group acts as a steric shield, physically preventing the protease from accessing and cleaving the adjacent peptide bond.[10]

-

Disruption of Recognition: By removing the amide proton, N-methylation disrupts the hydrogen-bonding pattern that proteases use for substrate recognition.[4][10]

This "shielding" effect can extend beyond the immediate site of methylation, with a single modification capable of reducing proteolysis over a four-residue window.[10]

Table 1: Quantitative Impact of N-Methylation on Proteolytic Stability Data adapted from a study on N-methyl scanning mutagenesis of a G-protein-binding peptide against Trypsin.[10]

| Peptide Modification | Position of N-Methylation | Half-life (t½) | Fold Increase in Stability |

| Non-methylated | N/A | ~2.5 min | - |

| N-Me-Asp | P2 position (relative to cleavage) | 3 h | 72x |

| N-Me-Lys | P1 position (cleavage site) | > 42 h | > 1000x |

| N-Me-Leu | P1' position (post-cleavage) | > 42 h | > 1000x |

Improved Bioavailability and Membrane Permeability

N-methylation is a key strategy for improving a peptide's ability to cross cellular membranes, a critical factor for achieving oral bioavailability.[2][11] This is achieved by:

-

Increasing Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, favoring its partitioning into the lipid bilayer.[4][5]

-

Promoting "Chameleon" Conformations: By removing hydrogen bond donors and inducing conformational rigidity, N-methylation can encourage the peptide to adopt a compact, internally hydrogen-bonded structure in nonpolar environments (like a cell membrane).[11][12] This effectively shields the polar amide groups from the lipid core, facilitating passive diffusion. The famed immunosuppressant Cyclosporine A, a heavily N-methylated cyclic peptide, is a classic example of this principle.[2][7]

Methodologies for Characterization and Analysis

A claim of conformational control must be supported by rigorous experimental and computational evidence. The unique properties of N-methylated peptides necessitate specialized analytical approaches.

Experimental Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of N-methylated peptides.[6][13] Unlike X-ray crystallography, which provides a static solid-state picture, NMR reveals the dynamic conformational landscape in solution, which is more biologically relevant.

Table 2: Key NMR Observables for Confirming N-Methylation

| NMR Technique | Key Observable | Typical Chemical Shift (ppm) | Purpose & Strength |

| 1D ¹H NMR | N-methyl proton signal (singlet) | ~2.7 - 3.1 | Rapidly confirms the presence of the N-methyl group.[13] |

| 1D ¹³C NMR | N-methyl carbon signal | ~30 - 35 | Provides direct evidence of the N-methyl carbon.[13] |

| 2D ROESY | Through-space proton correlations | N/A | Determines 3D structure and is crucial for distinguishing cis and trans conformers.[6][14] |

Protocol 1: Conformational Analysis using 2D ROESY NMR

This protocol outlines the essential steps for acquiring a Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to analyze the 3D structure of an N-methylated peptide.

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified, lyophilized N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a 90% H₂O/10% D₂O mixture).[14]

-

The final peptide concentration should be between 1-5 mM to ensure a good signal-to-noise ratio.[6]

-

Add an internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing.

-

-

Data Acquisition (on a 600 MHz or higher spectrometer):

-

Acquire a standard 1D ¹H spectrum to verify sample purity and identify the N-methyl proton signals.

-

Set up a 2D ROESY experiment. For N-methylated peptides, ROESY is often preferred over NOESY because it avoids spin diffusion artifacts and reliably detects correlations for molecules in the intermediate tumbling regime.[6]

-

Use a mixing time of 150-300 ms. This duration is optimal for observing key intramolecular proton-proton correlations that define the peptide's fold.[14]

-

Acquire a sufficient number of scans to achieve a high-quality spectrum, which may take several hours depending on the sample concentration.

-

-

Data Analysis:

-

Process the 2D spectrum using appropriate software (e.g., TopSpin, NMRPipe).

-

Identify cross-peaks, which represent protons that are close in space (< 5 Å).

-

Pay special attention to correlations involving the N-methyl protons and adjacent residue protons (e.g., Hα). These are diagnostic for the cis or trans conformation of the N-methylated amide bond.

-

Use the set of distance restraints derived from the ROESY cross-peak intensities to calculate a 3D structural model of the peptide.

-

Computational Workflow: Molecular Dynamics (MD) Simulations

While NMR provides experimental restraints, Molecular Dynamics (MD) simulations are indispensable for exploring the full conformational ensemble and energy landscape of an N-methylated peptide.[15][16]

Figure 2: Workflow for MD Simulation of an N-Methylated Peptide. This process allows for the theoretical prediction of conformational preferences.

Protocol 2: Basic Molecular Dynamics Simulation Workflow

This protocol provides a generalized workflow for setting up and running an MD simulation to study the conformational dynamics of an N-methylated peptide using software like GROMACS or AMBER.

-

System Preparation:

-

Generate an initial 3D structure of the peptide. This can be an extended conformation or a model based on a known template.

-

Choose an appropriate force field. Accurately modeling N-methylated peptides can be challenging; specialized force fields like RSFF2 have shown good performance in recapitulating experimental structures.[15][17]

-

Place the peptide in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system's charge.

-

-

Energy Minimization:

-

Perform an energy minimization run (e.g., using the steepest descent algorithm) to remove any steric clashes or unfavorable geometries in the initial setup.[18]

-

-

Equilibration:

-

Perform a short NVT (constant Number of particles, Volume, and Temperature) equilibration simulation (e.g., 50-100 ps) to bring the system to the target temperature (e.g., 300 K). The peptide heavy atoms may be position-restrained during this step.[18]

-

Perform a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration (e.g., 50-100 ps) to adjust the system density to the target pressure (e.g., 1 bar). Restraints on the peptide are typically removed in this stage.[18]

-

-

Production Simulation: